molecular formula C16H22N2O B2606529 N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide CAS No. 2189108-67-4

N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2606529
CAS No.: 2189108-67-4
M. Wt: 258.365
InChI Key: WLMHYNSYNRMBCV-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide typically involves the reaction of N-benzyl-1-methylpiperidin-4-amine with prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or prop-2-enamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-methylpiperidin-4-amine: A closely related compound with similar structural features but lacking the prop-2-enamide group.

    1-Benzyl-N-methylpiperidin-4-amine: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

N-Benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide is unique due to the presence of both the benzyl and prop-2-enamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-benzyl-N-(1-methylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-3-16(19)18(13-14-7-5-4-6-8-14)15-9-11-17(2)12-10-15/h3-8,15H,1,9-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHYNSYNRMBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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